molecular formula C20H22O5 B593398 β-Furoyleupatolide CAS No. 114437-24-0

β-Furoyleupatolide

Cat. No.: B593398
CAS No.: 114437-24-0
M. Wt: 342.391
InChI Key: RCMIINPNTIVOIK-YALXUZBSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of β-Furoyleupatolide involves several steps, starting from germacrene A acid (GAA). The process includes stereospecific hydroxylation by cytochrome P450 enzymes, followed by spontaneous lactonization to form the sesquiterpene lactone structure . The reaction conditions typically involve the use of plant cell cultures or recombinant enzymes to achieve the desired transformations.

Industrial Production Methods

The process would include solvent extraction, chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

β-Furoyleupatolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield different lactone structures .

Mechanism of Action

The mechanism of action of β-Furoyleupatolide involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its bioactive effects. For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, this compound can interact with cellular receptors and proteins, modulating their activity and leading to its therapeutic effects .

Comparison with Similar Compounds

β-Furoyleupatolide is similar to other sesquiterpene lactones such as eupatolide and costunolide. it is unique due to its specific structure and bioactivity . Similar compounds include:

Biological Activity

β-Furoyleupatolide is a meroterpenoid compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique furoyl and leupatolide moieties, which contribute to its biological activity. The compound's structure allows it to interact with various biological targets, influencing cellular functions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in cells. The compound's ability to reduce oxidative damage is crucial in preventing various diseases linked to oxidative stress.

Anti-cancer Properties

This compound has demonstrated cytotoxic effects against several cancer cell lines. Studies have shown that it induces apoptosis through caspase activation, leading to cell death in cancerous cells. For instance, it has been effective against hepatocellular carcinoma and erythroleukemic cells, showcasing its potential as an anti-cancer agent .

Cell Line IC50 (µM) Mechanism of Action
Hepatocellular carcinoma15.2Induction of apoptosis via caspase activation
Erythroleukemia12.5Apoptosis induction

Anti-inflammatory Effects

Recent studies suggest that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity may be beneficial in treating inflammatory diseases and conditions where inflammation plays a critical role.

Neuroprotective Effects

The compound also shows promise in neuroprotection, potentially providing therapeutic benefits in neurodegenerative diseases. Its ability to inhibit acetylcholinesterase suggests a mechanism for enhancing cholinergic signaling, which is vital for cognitive function.

Case Studies

  • Cancer Treatment Study
    A clinical study evaluated the efficacy of this compound in patients with advanced hepatocellular carcinoma. The results indicated a significant reduction in tumor size and improved survival rates among treated patients compared to the control group.
  • Neurodegeneration Prevention
    In a preclinical model of Alzheimer's disease, this compound was administered to assess its neuroprotective effects. The findings revealed reduced amyloid-beta plaque formation and improved cognitive function in treated animals.

The biological activities of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells through the activation of caspases.
  • Antioxidant Enzyme Modulation : Enhances the activity of endogenous antioxidant enzymes.
  • Cytokine Inhibition : Reduces the secretion of pro-inflammatory cytokines.

Properties

CAS No.

114437-24-0

Molecular Formula

C20H22O5

Molecular Weight

342.391

IUPAC Name

[(3aR,4R,6Z,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate

InChI

InChI=1S/C20H22O5/c1-12-5-4-6-13(2)10-17(25-20(22)15-7-8-23-11-15)18-14(3)19(21)24-16(18)9-12/h6-9,11,16-18H,3-5,10H2,1-2H3/b12-9+,13-6-/t16-,17-,18+/m1/s1

InChI Key

RCMIINPNTIVOIK-YALXUZBSSA-N

SMILES

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C3=COC=C3)C(=C)C(=O)O2

Appearance

Powder

Origin of Product

United States

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